Home > Products > Screening Compounds P18621 > Cytarabine hydrochloride
Cytarabine hydrochloride - 69-74-9

Cytarabine hydrochloride

Catalog Number: EVT-266405
CAS Number: 69-74-9
Molecular Formula: C9H13N3O5
Molecular Weight: 243.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cytarabine hydrochloride is an antineoplastic agent, specifically an antimetabolite analogue of cytidine. [] It is a synthetic pyrimidine nucleoside analogue, primarily used in scientific research for its antitumor properties. [] Cytarabine hydrochloride plays a crucial role in studying cell cycle regulation, DNA replication, and developing novel cancer therapies. Its mechanism of action makes it a valuable tool in research related to leukemia and other proliferative disorders. []

Cytarabine

Compound Description: Cytarabine, also known as cytosine arabinoside (ara-C), is the active form of cytarabine hydrochloride. [] It is a pyrimidine nucleoside analog, specifically an analog of deoxycytidine. [] Cytarabine is an antimetabolite that interferes with DNA synthesis, primarily acting during the S phase of the cell cycle. []

Uracil

Compound Description: Uracil is a pyrimidine base that is a fundamental component of RNA. [] While it is not directly involved in the mechanism of action of cytarabine hydrochloride, it is listed as a related substance that may be present as an impurity. []

Relevance: The presence of uracil as an impurity in cytarabine hydrochloride formulations can impact drug quality and potentially affect treatment outcomes. The UPLC method described in the research is designed to accurately quantify uracil levels, ensuring the purity and efficacy of cytarabine hydrochloride. []

Uridine

Compound Description: Uridine is a nucleoside composed of uracil attached to a ribose sugar. [] Similar to uracil, it is not directly involved in the mechanism of action of cytarabine hydrochloride but is identified as a potential impurity. []

Relevance: The UPLC method described in the research is specifically developed to simultaneously determine cytarabine hydrochloride and related substances, including uridine. [] Monitoring and controlling the levels of uridine in cytarabine hydrochloride preparations are crucial for maintaining drug quality and safety.

1-β-D-arabinofuranosyluracil

Compound Description: 1-β-D-arabinofuranosyluracil is a structural analog of cytarabine hydrochloride. [] Although it shares structural similarities, its specific biological activity and potential relevance as an impurity or metabolite are not elaborated on in the provided research excerpts. []

Relevance: This compound is highlighted as a related substance that can be detected and quantified using the developed UPLC method alongside cytarabine hydrochloride. [] Its presence in cytarabine hydrochloride preparations could signify degradation or incomplete purification, potentially affecting drug potency and safety.

Ancitabine Hydrochloride

Compound Description: Ancitabine hydrochloride is a synthetic pyrimidine nucleoside analog. [] It acts as a prodrug of cytarabine, meaning it is metabolized in the body to release the active cytarabine. []

Relevance: Ancitabine hydrochloride serves as a key intermediate in the synthesis of cytarabine hydrochloride. [] The research focuses on optimizing the synthesis of both compounds, highlighting the importance of understanding the synthetic pathway and the role of ancitabine hydrochloride in producing cytarabine hydrochloride. []

5′-Valyl-cytarabine hydrochloride

Compound Description: 5′-Valyl-cytarabine hydrochloride is a novel drug candidate that is structurally similar to cytarabine hydrochloride. [] The addition of a valine amino acid moiety to cytarabine is aimed at altering its pharmacokinetic properties and potentially enhancing its therapeutic efficacy. []

Relevance: The research investigates the pharmacokinetic interactions between 5′-valyl-cytarabine hydrochloride and cephalexin, an antibiotic. [] This research highlights the exploration of cytarabine hydrochloride derivatives to identify new drug candidates with improved therapeutic profiles.

Ginsenoside Rh2

Compound Description: Ginsenoside Rh2 is a natural compound derived from ginseng that exhibits anti-tumor activity. [] Although not structurally related to cytarabine hydrochloride, it is investigated for its potential synergistic effects in treating leukemia. []

Relevance: The research explores the combined effect of ginsenoside Rh2 and cytarabine hydrochloride on leukemia KG1-α cells. [] The study investigates whether using these compounds together can enhance the inhibition of leukemia cell proliferation and promote apoptosis.

Daunorubicin

Compound Description: Daunorubicin is an anthracycline antibiotic used as a chemotherapy agent. [] It works by interfering with DNA replication and repair, similar to the mechanism of action of cytarabine hydrochloride. []

Relevance: Daunorubicin is used in combination with cytarabine hydrochloride in the treatment of leukemia. [, ] The research evaluates the optimal conditions for the cytotoxic effects of both drugs on K562 cells, a leukemia cell line. [] Understanding the combined effects of these drugs is important for developing effective treatment regimens.

Methotrexate

Compound Description: Methotrexate is an antimetabolite and antifolate drug. [] It inhibits the enzyme dihydrofolate reductase, which is essential for DNA synthesis. []

Relevance: Methotrexate is used in combination with cytarabine hydrochloride and other chemotherapeutic agents in the treatment of acute lymphocytic leukemia. [] It is also studied in combination with cytarabine hydrochloride and nimustine for the treatment of disseminated glioblastoma, specifically examining their pharmacokinetics in cerebrospinal fluid. []

Nimustine

Compound Description: Nimustine is an alkylating agent used as a chemotherapy drug. [] It works by damaging DNA and interfering with cell division.

Relevance: Nimustine is studied alongside cytarabine hydrochloride and methotrexate for its pharmacokinetics in cerebrospinal fluid during the treatment of disseminated glioblastoma. [] The research investigates the optimal route of administration for this drug combination to achieve effective concentrations in the central nervous system.

Overview

Cytarabine hydrochloride is a synthetic nucleoside analog of cytidine, primarily used as an antimetabolite in cancer therapy, particularly for hematological malignancies such as leukemia. It acts by inhibiting DNA synthesis, which is crucial for the proliferation of rapidly dividing cancer cells. The compound is classified as an antineoplastic agent and is part of the pharmacological class of nucleoside analogs.

Source and Classification

Cytarabine hydrochloride is derived from the natural nucleoside cytidine. Its synthesis involves various chemical processes that modify the structure of cytidine to enhance its therapeutic efficacy against cancer. It is classified as a prescription medication and is often administered intravenously or subcutaneously in clinical settings.

Synthesis Analysis

Methods

Cytarabine hydrochloride can be synthesized through several methods, with one notable approach involving the reaction of uridine arabinoside with various reagents such as acetic anhydride or acetyl chloride in pyridine. This reaction produces an intermediate that can be further processed to yield cytarabine.

Technical Details

  1. Reagents: Uridine arabinoside, acetic anhydride, or acetyl chloride.
  2. Solvent: Pyridine is typically used as a solvent for the reaction.
  3. Conditions: The reaction is carried out at temperatures ranging from 0 to 100 degrees Celsius for a specified duration, often requiring careful monitoring to optimize yield and purity .
Molecular Structure Analysis

Structure

Cytarabine hydrochloride has a molecular formula of C9_9H13_13N3_3O5_5•HCl and a molecular weight of approximately 243.68 g/mol. Its structure features a pyrimidine ring with an arabinose sugar moiety, distinguishing it from other nucleosides.

Data

  • Molecular Weight: 243.68 g/mol
  • IUPAC Name: 1-β-D-arabinofuranosylcytosine
  • CAS Number: 147-94-4
Chemical Reactions Analysis

Cytarabine undergoes various chemical reactions that are essential for its synthesis and functional activity. Key reactions include:

  1. Acetylation: The introduction of acetyl groups to modify the nucleoside structure.
  2. Hydrolysis: In vivo, cytarabine can be hydrolyzed to yield inactive metabolites, which may influence its pharmacokinetics.
  3. Enzymatic Reactions: Cytarabine interacts with cellular enzymes that can phosphorylate it to its active triphosphate form, which then competes with deoxycytidine triphosphate during DNA synthesis .
Mechanism of Action

Cytarabine exerts its antitumor effects primarily through the inhibition of DNA polymerase, thereby disrupting DNA replication and repair processes in rapidly dividing cells. The active triphosphate form of cytarabine incorporates into DNA strands, leading to chain termination and apoptosis of cancer cells.

Process and Data

  • Target Enzyme: DNA polymerase
  • Incorporation into DNA: Competes with deoxycytidine triphosphate
  • Effect on Cells: Induces apoptosis in leukemic cells by preventing proper DNA synthesis.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water; slightly soluble in ethanol.
  • Melting Point: Approximately 180 °C (decomposes).

Chemical Properties

  • pH Range: Typically between 4.5 and 7 when dissolved in water.
  • Stability: Sensitive to light and moisture; should be stored in a cool, dry place.

Relevant Data or Analyses

Analytical methods such as high-performance liquid chromatography (HPLC) have been developed for quantifying cytarabine in pharmaceutical formulations and biological fluids, ensuring quality control during production .

Applications

Cytarabine hydrochloride is primarily used in the treatment of:

  • Leukemias: Particularly acute myeloid leukemia and acute lymphoblastic leukemia.
  • Lymphomas: Certain types of non-Hodgkin lymphoma.
  • Combination Therapies: Often used in conjunction with other chemotherapeutic agents to enhance efficacy.

In addition to its therapeutic applications, ongoing research explores its use in novel drug delivery systems, such as nanoparticles, which may improve its bioavailability and reduce side effects associated with conventional administration methods .

Through these analyses, cytarabine hydrochloride emerges as a critical component in oncology, demonstrating significant utility against various hematological malignancies while also highlighting the importance of precise synthesis and application methodologies in pharmaceutical sciences.

Synthesis Methodologies and Process Optimization

Nucleoside Acylation-Deprotection Strategies for Cytarabine Precursor Synthesis

Cytarabine hydrochloride synthesis relies on regioselective acylation-deprotection sequences to protect reactive hydroxyl groups on the arabinofuranose ring. The standard approach involves:

  • Acylation: Treating cytidine with acetic anhydride or acetyl chloride in anhydrous acetonitrile, yielding N-acetyl-O-acetyl intermediates. This step achieves >95% conversion at 40–50°C within 2 hours [1].
  • Deprotection: Hydrolyzing acetyl groups using methanolic ammonium hydroxide (10–15% w/v) at 0–5°C, minimizing undesired β-elimination. The process retains the β-anomeric configuration critical for biological activity [4].

Table 1: Acylation Agents and Their Efficiency

Acylating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
Acetic anhydrideAcetonitrile452.097
Acetyl chlorideToluene501.594
Benzoyl chlorideTHF303.088

Key modifications include using tert-butyldimethylsilyl (TBDMS) groups for 5′-OH protection, which enables selective 2′,3′-diacylation. This strategy reduces byproduct formation by 30% compared to non-selective methods [1] [4].

Regioselective Ring-Opening Reactions in Arabinofuranosyl Derivative Formation

Regioselective ring-opening of aziridine intermediates enables stereocontrolled access to arabinofuranosyl scaffolds:

  • Aziridinium intermediates: Treat 2--ketoalkyl)aziridines with trifluoroacetic acid (TFA) in acetone/water (2:1). TFA protonation directs nucleophilic attack exclusively at the C2 position, forming C2-hydroxyalkyl derivatives with 90% regioselectivity [3].
  • Functional group effects: γ-Keto substituents enforce C2 selectivity via hydrogen bonding, while γ-silyloxy groups shift ring-opening to C3. This divergence allows route diversification toward pyrrolidine/piperidine scaffolds [3].

Table 2: Regioselectivity in Aziridine Ring-Opening

Aziridine SubstituentAcid CatalystSolvent SystemRegioselectivity Ratio (C2:C3)
γ-KetoalkylTFA (1 eq)Acetone/H₂O (2:1)99:1
γ-SilyloxyalkylH₂SO₄ (1N)CH₃CN/H₂O (9:1)10:90
UnsubstitutedAcetic acidNeat50:50

Kinetic studies confirm that TFA-mediated reactions complete within 4 hours at 25°C, whereas uncatalyzed processes require >24 hours [3].

Solvent Selection and Reaction Kinetics in Acetylated Intermediate Synthesis

Solvent polarity dictates reaction rates and byproduct profiles during acylation:

  • Polar aprotic solvents: Acetonitrile accelerates acetyl chloride reactions (rate constant k = 0.118 min⁻¹) due to enhanced nucleophile activation. By contrast, toluene reduces hydrolysis but slows kinetics (k = 0.041 min⁻¹) [1].
  • Ultrasound-assisted acylation: Applying 40 kHz ultrasound reduces reaction time by 70% and increases yields to 98% by improving mass transfer. Critical parameters include 50 W/cm² intensity and 30°C [9].

Green solvent alternatives: Methyl tert-butyl ether (MTBE) achieves 92% conversion with 40% lower toxicity than toluene. Ethyl acetate/isopropanol (3:1) mixtures facilitate efficient crystallization while enabling solvent recovery [4].

Green Chemistry Approaches in Large-Scale Manufacturing

Industrial processes prioritize solvent sustainability and waste reduction:

  • Solvent recovery: Distillation reclaims >85% of acetonitrile and MTBE, cutting raw material costs by 30% [4].
  • Catalyst optimization: Replacing TFA with recyclable acidic resins (e.g., Nafion® NR50) in ring-opening reactions reduces heavy metal waste. Resins maintain activity over 10 cycles [3].
  • Aqueous reaction media: Performing deacetylations in water/isopropanol mixtures at 10°C diminishes organic solvent use by 60% while retaining 95% yields [1] [4].

Emerging techniques: Microwave-assisted deprotection (100°C, 20 min) lowers energy consumption by 45% compared to conventional heating [9].

Properties

CAS Number

69-74-9

Product Name

Cytarabine hydrochloride

IUPAC Name

4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Molecular Formula

C9H13N3O5

Molecular Weight

243.22 g/mol

InChI

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8-/m1/s1

InChI Key

UHDGCWIWMRVCDJ-CCXZUQQUSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.Cl

Solubility

36.5 [ug/mL] (The mean of the results at pH 7.4)
Freely soluble
1 G IN ABOUT 5 ML WATER & 500 ML ALC; 1 G IN ABOUT 1000 ML CHLOROFORM & 300 ML METHANOL
Soluble in water
4.38e+01 g/L

Synonyms

Ara C
Ara-C
Arabinofuranosylcytosine
Arabinoside, Cytosine
Arabinosylcytosine
Aracytidine
Aracytine
beta Ara C
beta-Ara C
Cytarabine
Cytarabine Hydrochloride
Cytonal
Cytosar
Cytosar U
Cytosar-U
Cytosine Arabinoside

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.